molecular formula C10H6BrF B077747 1-Bromo-7-fluoronaphthalene CAS No. 13790-91-5

1-Bromo-7-fluoronaphthalene

Cat. No. B077747
CAS RN: 13790-91-5
M. Wt: 225.06 g/mol
InChI Key: NYNJHKLLBKIOMG-UHFFFAOYSA-N
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Description

1-Bromo-7-fluoronaphthalene is a toxic compound that has been shown to be an efficient and multigram scalable cross-coupling reaction target molecule . It has a molecular formula of C10H6BrF and a molecular weight of 225.06 g/mol .


Synthesis Analysis

The methodology for the synthesis of this chemical is based on the Buchwald reaction, which involves a palladium-catalyzed cross-coupling of an organobromide with an organophosphine . The Buchwald reaction has been implemented in a scalable manner and is able to produce 1-bromo-7-fluoronaphthalene at high yields .


Molecular Structure Analysis

The molecular structure of 1-Bromo-7-fluoronaphthalene is represented by the SMILES string C1=CC2=C (C=C (C=C2)F)C (=C1)Br .


Chemical Reactions Analysis

1-Bromo-7-fluoronaphthalene is a target molecule in cross-coupling reactions . The Buchwald reaction, a palladium-catalyzed cross-coupling of an organobromide with an organophosphine, is used in its synthesis .


Physical And Chemical Properties Analysis

1-Bromo-7-fluoronaphthalene has a molecular weight of 225.06 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Vibrational Spectra Study : A study using Density Functional Theory (DFT) explored the vibrational spectra of 1-bromo-4-fluoronaphthalene. The research involved recording FTIR and FT-Raman spectra and interpreting them with the help of normal coordinate analysis based on DFT. This study is crucial for understanding the fundamental vibrational modes of compounds like 1-Bromo-7-fluoronaphthalene (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

  • Reaction with Alkyllithium Compounds : Research on 3,3′-Dibromo-1,1′-difluoro-2,2′-binaphthyl, derived from 3-Bromo-1-fluoronaphthalene, revealed its reactivity with alkyllithium compounds, leading to a variety of products. This study provides insights into the behavior of atropisomers and their potential applications in organic synthesis (Leroux, Mangano, & Schlosser, 2005).

  • Metabolism Study by Fungi : Another study focused on the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans, finding that the fungus oxidized it predominantly at specific positions. This research is significant for understanding the biodegradation of fluoro-substituted compounds (Cerniglia, Miller, Yang, & Freeman, 1984).

  • Synthesis of Piperazine Derivatives : A practical synthesis of 1-(7-Fluoronaphthalen-1-yl)piperazine hydrochloride was reported, using 1-bromo-7-fluoronaphthalene as a starting material. This synthesis avoids the use of highly toxic compounds, demonstrating the utility of 1-Bromo-7-fluoronaphthalene in synthesizing useful derivatives (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).

  • Cross-Coupling Reaction Study : The compound was also used in studies exploring defluorination and cross-coupling reactions with early transition metals. Such research is vital for developing new methodologies in organic chemistry (Guo, Kong, Kanno, He, Nakajima, & Takahashi, 2006).

Safety And Hazards

1-Bromo-7-fluoronaphthalene is a toxic compound . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-bromo-7-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNJHKLLBKIOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502167
Record name 1-Bromo-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-7-fluoronaphthalene

CAS RN

13790-91-5
Record name 1-Bromo-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Magano, A Akin, MH Chen, K Giza… - Synthetic …, 2008 - Taylor & Francis
… A new protocol has been developed that employs a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction between 1-Boc-piperazine and 1-bromo-7-fluoronaphthalene …
Number of citations: 10 www.tandfonline.com
A Furukawa, T Arita, T Fukuzaki, M Mori… - European journal of …, 2012 - Elsevier
Selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators are expected to be a novel class of drugs improving plasma glucose levels without PPARγ-related …
Number of citations: 23 www.sciencedirect.com
J Magano, A Acciacca, A Akin… - … Process Research & …, 2009 - ACS Publications
… 12, was synthesized on scale through a procedure developed in our laboratories that involved a Pd-catalyzed cross-coupling reaction between 1-bromo-7-fluoronaphthalene (30) and 1-…
Number of citations: 19 pubs.acs.org
K Muylaert, M Jatczak, S Mangelinckx… - Current medicinal …, 2016 - ingentaconnect.com
… HCl, synthesized by a Pd-catalyzed coupling reaction between 1-bromo-7-fluoronaphthalene and 1-Boc-piperazine and subsequent Boc-deprotection. Subsequent biological tests …
Number of citations: 10 www.ingentaconnect.com

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